molecular formula C18H12BrN5O4S B1250763 1-[4-(5-Bromopyrimidin-2-ylsulfanyl)phenyl]-3-(2-nitrobenzoyl)urea

1-[4-(5-Bromopyrimidin-2-ylsulfanyl)phenyl]-3-(2-nitrobenzoyl)urea

Cat. No.: B1250763
M. Wt: 474.3 g/mol
InChI Key: VGWNSNNCXCIKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(5-Bromopyrimidin-2-ylsulfanyl)phenyl]-3-(2-nitrobenzoyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C18H12BrN5O4S and its molecular weight is 474.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H12BrN5O4S

Molecular Weight

474.3 g/mol

IUPAC Name

N-[[4-(5-bromopyrimidin-2-yl)sulfanylphenyl]carbamoyl]-2-nitrobenzamide

InChI

InChI=1S/C18H12BrN5O4S/c19-11-9-20-18(21-10-11)29-13-7-5-12(6-8-13)22-17(26)23-16(25)14-3-1-2-4-15(14)24(27)28/h1-10H,(H2,22,23,25,26)

InChI Key

VGWNSNNCXCIKIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)SC3=NC=C(C=N3)Br)[N+](=O)[O-]

Synonyms

1-(4-(5-bromopyrimidin-2-ylsulfanyl)phenyl)-3-(2-nitrobenzoyl)urea
BPS-NB-phenylurea

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-nitrobenzoyl isocyanate (3 g, 0.016 mol) in dry 1,4-dioxane (15 mL) was added dropwise to a solution of 4n (2.93 g, 0.01 mol) in dry 1,4-dioxane (15 mL) with stirring at room temperature. The reaction mixture was stirred for 18 hours and then diluted with water. The precipitated solid was collected by filtration and washed with water. The solid was dissolved in ethyl acetate, and the organic layer was washed with water 2-3 times, dried, and concentrated to give 1-[4-(5-bromopyrimidin-2-ylsulfanyl)-phenyl]-3-(2-nitrobenzoyl)urea (6n), yield 92%. 1H NMR (400 MHz, DMSO-d6): δ 11.32 (br, s, 1H), 10.35 (br, s, 1H), 8.78 (s, 2H), 8.22 (m, 1H), 7.91 (m, 1H), 7.77 (m, 2H), 7.67 (m, 2H), 7.57 (m 2H); EI-MS m/z 473 [M]+, 475 [M+2]+; HRMS calculated for C18H12BrN5O4SNa [M+Na]+:495.9685, found: 495.9701. Anal. (C18H12BrN5O4S) C, H, N.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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